molecular formula C16H18N2O4S B2950562 N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1704569-52-7

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2950562
CAS RN: 1704569-52-7
M. Wt: 334.39
InChI Key: FFKMYRMISRHLJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic thiophene rings could impart stability to the molecule. The hydroxy, methoxy, and amide groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the hydroxy group could potentially be deprotonated to form a nucleophile, or it could participate in hydrogen bonding. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-13-6-3-2-5-11(13)9-17-15(20)16(21)18-10-12(19)14-7-4-8-23-14/h2-8,12,19H,9-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKMYRMISRHLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

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